N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide, also known as DB844, is a compound that has been studied for its potential use as an antiparasitic drug. It belongs to the class of compounds known as benzamides and has been shown to have activity against a variety of parasites, including Leishmania, Trypanosoma, and Plasmodium.
Wirkmechanismus
The exact mechanism of action of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in parasite metabolism. Specifically, it is believed to target enzymes involved in the synthesis of folate, a critical nutrient for parasite survival.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects on parasites. For example, it has been shown to inhibit the growth and replication of Leishmania parasites, as well as reduce the number of parasites in infected animals. It has also been shown to be effective against drug-resistant strains of parasites.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide is that it has been shown to be effective against a wide range of parasites, including drug-resistant strains. Additionally, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective drug for use in humans.
One limitation of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide is that it is still in the early stages of development and has not yet been tested in humans. Additionally, its mechanism of action is not fully understood, which may make it more difficult to optimize its effectiveness and minimize potential side effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide. One area of focus could be on optimizing its effectiveness against specific parasites, such as drug-resistant strains of Leishmania or Trypanosoma. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, clinical trials could be conducted to determine its safety and efficacy in humans, with the goal of ultimately developing it into a new antiparasitic drug.
Synthesemethoden
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 4-(dimethylamino)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate can then be reacted with 2-fluorobenzoyl chloride to yield N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide has been extensively studied for its potential use as an antiparasitic drug. It has been shown to have activity against a variety of parasites, including Leishmania, Trypanosoma, and Plasmodium. In particular, it has been shown to be effective against drug-resistant strains of these parasites, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-20(2)12-9-7-11(8-10-12)18-16(22)19-15(21)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAWCSMSBXLBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)phenyl]carbamothioyl}-2-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.